molecular formula C27H36N4O3S B2577258 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 477299-87-9

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No.: B2577258
CAS No.: 477299-87-9
M. Wt: 496.67
InChI Key: GAJAJKBSVDJXNN-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate is a synthetic triazole derivative incorporating a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group at position 4, a sulfanyl-linked propanoate ester at position 3, and an adamantane-1-carbonylamino methyl moiety at position 5. The adamantane group, known for its lipophilic and rigid bicyclic structure, is strategically linked via a carbonylamino methyl spacer, likely enhancing target binding flexibility and metabolic stability. The propanoate ester group may influence solubility and hydrolysis kinetics in vivo compared to shorter-chain esters .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S/c1-5-34-24(32)18(4)35-26-30-29-23(31(26)22-8-6-7-16(2)17(22)3)15-28-25(33)27-12-19-9-20(13-27)11-21(10-19)14-27/h6-8,18-21H,5,9-15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJAJKBSVDJXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an adamantane moiety, a triazole ring, and a sulfanyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 353.46 g/mol. The presence of the adamantane structure is believed to enhance membrane permeability and bioavailability, while the triazole ring is often associated with antifungal and antimicrobial activities.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight353.46 g/mol
Functional GroupsAdamantane, Triazole, Sulfanyl

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The triazole ring is particularly noted for its antifungal properties by inhibiting enzymes critical for fungal cell wall synthesis. For instance, compounds with similar structures have shown efficacy against various fungal strains by targeting lanosterol demethylase involved in ergosterol biosynthesis .

Antihypoxic Activity

A study on related compounds demonstrated their antihypoxic properties when evaluated under conditions simulating hypoxia. The most active derivatives among tested compounds showed a significant increase in survival rates compared to control groups. For example, specific derivatives exhibited antihypoxic activity exceeding that of the standard drug Mexidol by approximately 37% .

The mechanism of action for this compound likely involves interference with key metabolic pathways in target organisms or cells. The adamantane component may facilitate cellular uptake due to its lipophilic nature, enhancing the compound's overall bioactivity.

Study on Antifungal Activity

In a comparative study involving several triazole derivatives, this compound was found to significantly inhibit the growth of Candida species at low concentrations (IC50 values ranging from 10 to 20 µg/mL) compared to standard antifungal agents .

Evaluation of Antioxidant Activity

Another study assessed the antioxidant capacity of various derivatives related to this compound. Results indicated that these compounds effectively scavenged free radicals and exhibited potential protective effects against oxidative stress in cellular models .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituents Adamantane Attachment Ester/Sulfanyl Group Key Properties
Target Compound 4-(2,3-dimethylphenyl) Carbonylamino methyl linker Propanoate ester Enhanced lipophilicity, steric bulk
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenethyl-1,2,4-triazol-3-yl]sulfanyl]acetate 4-phenethyl Carbonylamino methyl linker Acetate ester Lower lipophilicity, flexible phenethyl chain
5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 4-phenyl Direct attachment to triazole Methoxyethylsulfanyl Rigid adamantane positioning, polar sulfanyl group
  • Triazole Substituents: The 2,3-dimethylphenyl group in the target compound provides greater steric hindrance and lipophilicity compared to phenyl () or phenethyl () groups. This may enhance membrane permeability but reduce binding to sterically sensitive targets.
  • Adamantane Attachment: Direct attachment () maximizes rigidity, favoring entropy-driven binding. In contrast, the carbonylamino methyl linker in the target compound introduces flexibility, possibly improving adaptability to diverse binding sites .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s logP is predicted to be higher than ’s acetate derivative due to the 2,3-dimethylphenyl and propanoate groups.
  • Metabolic Stability: The adamantane-carbonylamino linker may reduce oxidative metabolism compared to directly attached adamantane (), while the propanoate ester could prolong half-life relative to acetate .

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